molecular formula C15H17FN2O2S B2990016 N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 1385374-07-1

N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide

Cat. No. B2990016
CAS RN: 1385374-07-1
M. Wt: 308.37
InChI Key: VJEUOVDZTMRKGO-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for regulating the transport of chloride ions across the cell membrane. CFTRinh-172 has been shown to be effective in treating various diseases, including cystic fibrosis, secretory diarrhea, and polycystic kidney disease.

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

Research on N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide has explored its quantum mechanical and spectroscopic properties. A study characterized the compound through various spectroscopic analyses, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR. Using density functional theory (DFT) methods, the study provided insights into the molecule's geometry, vibrational frequencies, and electronic properties. Molecular docking also indicated potential biological activity against prostate cancer proteins, highlighting its relevance in scientific research beyond traditional applications (Chandralekha et al., 2019).

Antimicrobial Evaluation

The synthesis of heterocyclic compounds incorporating a sulfonamide moiety, including N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide, has been explored for antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, showcasing promising results. Such research demonstrates the potential for utilizing this compound in developing new antimicrobial agents, which is critical in the fight against drug-resistant bacteria and fungi (Darwish et al., 2014).

Fluorescent Redox Probe for Bacteria Visualization

Another scientific application involves using the redox dye 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), a compound related to N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide, for direct visualization of actively respiring bacteria. This application underscores the compound's utility in microbiological research, providing a tool for studying bacterial metabolism and activity in various environments (Rodriguez et al., 1992).

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c16-12-1-3-13(4-2-12)21-10-5-14(19)18-15(11-17)6-8-20-9-7-15/h1-4H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEUOVDZTMRKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide

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